N-(2-methoxyphenyl)benzene-1,2-diamine
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Overview
Description
N-(2-methoxyphenyl)benzene-1,2-diamine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzene-1,2-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
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Photoreaction Method
Starting Materials: 4-methoxyazobenzenes.
Reaction Conditions: Irradiation in dimethylformamide (DMF) containing 0.5 M hydrochloric acid.
Major Product: N-(2-methoxyphenyl)benzene-1,2-diamine.
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Aromatic Substitution
Starting Materials: 2-methoxyaniline and 1,2-dibromobenzene.
Reaction Conditions: Conducted in the presence of a palladium catalyst under a nitrogen atmosphere.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aromatic substitution reactions, utilizing optimized catalysts and reaction conditions to maximize yield and purity. The process often includes steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidized derivatives, such as quinones.
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Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduced amine derivatives.
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine).
Conditions: Carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives.
Scientific Research Applications
Chemistry
N-(2-methoxyphenyl)benzene-1,2-diamine is used as an intermediate in the synthesis of various heterocyclic compounds, including benzimidazoles and quinoxalines. These heterocycles are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. It has been investigated for its role in the development of inhibitors targeting specific enzymes and receptors, such as cyclooxygenase (COX) and platelet-derived growth factor receptor (PDGFR) .
Industry
In the materials science field, this compound is utilized in the production of optoelectronic materials, including organic light-emitting diodes (OLEDs). Its derivatives are known for their electronic properties and stability, making them suitable for use in advanced electronic devices .
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
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N-(4-methoxyphenyl)benzene-1,2-diamine
- Similar structure but with the methoxy group at the para position.
- Exhibits different reactivity and physical properties due to the positional isomerism.
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N-(2-methylphenyl)benzene-1,2-diamine
- Contains a methyl group instead of a methoxy group.
- Shows variations in electronic effects and steric hindrance.
Uniqueness
N-(2-methoxyphenyl)benzene-1,2-diamine is unique due to the presence of the methoxy group at the ortho position, which influences its electronic properties and reactivity. This positional arrangement can enhance its ability to participate in specific chemical reactions and interact with biological targets more effectively compared to its isomers and analogs.
Properties
IUPAC Name |
2-N-(2-methoxyphenyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14/h2-9,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMVBUOCCIVITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442095 |
Source
|
Record name | N-(2-methoxyphenyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76754-74-0 |
Source
|
Record name | N-(2-methoxyphenyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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